N-(3-fluoropyridin-4-yl)-1-methylsulfanylcyclopropane-1-carboxamide
Description
N-(3-fluoropyridin-4-yl)-1-methylsulfanylcyclopropane-1-carboxamide is a compound that features a fluoropyridine moiety, a cyclopropane ring, and a carboxamide group. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Properties
IUPAC Name |
N-(3-fluoropyridin-4-yl)-1-methylsulfanylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2OS/c1-15-10(3-4-10)9(14)13-8-2-5-12-6-7(8)11/h2,5-6H,3-4H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTUJTJBOBPWLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CC1)C(=O)NC2=C(C=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoropyridin-4-yl)-1-methylsulfanylcyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. One common method involves the fluorination of pyridine derivatives using reagents such as N,N-diaryl-2,2-difluoroimidazol in the presence of cesium fluoride . The cyclopropane ring can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts . The final step involves the formation of the carboxamide group through amidation reactions, typically using amine and carboxylic acid derivatives under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and advanced catalytic systems may be employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoropyridin-4-yl)-1-methylsulfanylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The fluorine atom in the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(3-fluoropyridin-4-yl)-1-methylsulfanylcyclopropane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-fluoropyridin-4-yl)-1-methylsulfanylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity, while the cyclopropane ring can provide rigidity and stability to the molecule. The carboxamide group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: A simpler fluorinated pyridine derivative.
N-(3-fluoropyridin-4-yl)methanol: A fluoropyridine derivative with a hydroxyl group.
N-(3-fluoropyridin-4-yl)-1H-indole-3-carboxamide: A compound with a similar fluoropyridine moiety but different core structure.
Uniqueness
N-(3-fluoropyridin-4-yl)-1-methylsulfanylcyclopropane-1-carboxamide is unique due to the combination of its fluoropyridine moiety, cyclopropane ring, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
